Protein Tyrosine Phosphatase (PTP) Inhibitory Profile: A Validated Multi-Target Negative Control with IC50 > 10,000,000 nM
6-(4-Nitrophenyl)phenanthridine has been experimentally tested against a panel of five human protein tyrosine phosphatases and consistently exhibits IC50 values greater than 10,000,000 nM, indicating negligible inhibitory activity [1]. This quantitative profile distinguishes it from other 6-arylphenanthridines, which may possess uncharacterized or unpredictable PTP inhibition. The compound's inactivity has been validated across PTP1B, TCPTP, SHP2 (PTPN11), SHP1 (PTPN6), and PTP-MEG2 (PTPN9) using p-nitrophenol phosphate as substrate with a standardized 35-minute incubation and 30-minute measurement protocol, providing a robust baseline for assay development where a non-inhibitory phenanthridine scaffold is required.
| Evidence Dimension | PTP enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 > 10,000,000 nM against PTP1B, TCPTP, SHP2, SHP1, PTP-MEG2 |
| Comparator Or Baseline | Known PTP1B inhibitors such as compound with IC50 1.25E+4 nM (BindingDB BDBM50574765); reference inhibitor standards in the low µM to nM range [2] |
| Quantified Difference | Target compound is >800-fold less potent than the weakest reported 6-arylphenanthridine PTP inhibitor (IC50 12,500 nM). |
| Conditions | Assay: p-nitrophenol phosphate substrate, 35 min pre-incubation, 30 min measurement; Targets: recombinant human PTP1B, TCPTP, SHP2, SHP1, PTP-MEG2; Data curated by Shanxi University and ChEMBL. |
Why This Matters
Provides a quantitatively defined, multi-target validated negative control compound, essential for PTP inhibitor screening campaigns that require an inert phenanthridine scaffold.
- [1] BindingDB Entry BDBM50363862 (ChEMBL1946383). IC50 > 1.00E+7 nM against PTP1B, TCPTP, SHP2, SHP1, PTP-MEG2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363862. View Source
- [2] BindingDB Entry BDBM50574765. IC50: 1.25E+4 nM for a comparator PTP1B inhibitor. https://bindingdb.org/. View Source
